molecular formula C23H16ClNO3S B15006541 N-(2-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-(2-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B15006541
M. Wt: 421.9 g/mol
InChI Key: RFMWSKSUVNTBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethylsulfanyl group, and a dihydroanthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 9,10-dihydroanthracene-2-carboxylic acid in the presence of a base to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the dihydroanthracene core can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)glycine: Shares the chlorophenyl group but differs in the rest of the structure.

    2-chloroacetanilide: Contains a similar chlorophenyl group but lacks the dihydroanthracene core and ethylsulfanyl group.

Uniqueness

N-(2-chlorophenyl)-1-(ethylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its combination of functional groups and structural features

Properties

Molecular Formula

C23H16ClNO3S

Molecular Weight

421.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-ethylsulfanyl-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C23H16ClNO3S/c1-2-29-22-16(23(28)25-18-10-6-5-9-17(18)24)12-11-15-19(22)21(27)14-8-4-3-7-13(14)20(15)26/h3-12H,2H2,1H3,(H,25,28)

InChI Key

RFMWSKSUVNTBRX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.